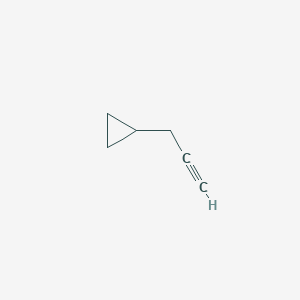
Prop-2-inilciclopropano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-ynylcyclopropane is a useful research compound. Its molecular formula is C6H8 and its molecular weight is 80.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Prop-2-ynylcyclopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-ynylcyclopropane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Grupo protector en síntesis orgánica
Prop-2-inilciclopropano: sirve como un grupo protector innovador para ácidos carboxílicos en síntesis orgánica. Ofrece un método suave para la desprotección altamente selectiva de ésteres de prop-2-inilo usando tetratiomolibdato . Esta selectividad es crucial en procesos sintéticos de múltiples pasos donde los grupos protectores pueden eliminarse sin afectar otros grupos funcionales sensibles.
Síntesis de compuestos ciclopaladiados
El compuesto se utiliza en la síntesis de compuestos ciclopaladiados, que son importantes en la catálisis y como intermediarios en la síntesis de moléculas orgánicas complejas . El grupo prop-2-inilo facilita el proceso de cloropaladación, lo que lleva a la formación de estos valiosos compuestos.
Educación química
Por último, This compound se utiliza en la educación química como una herramienta de enseñanza para ilustrar los principios de la síntesis orgánica y la reactividad. Su uso en la química de los grupos protectores es un valioso ejemplo para los estudiantes que aprenden sobre las complejidades de las reacciones orgánicas .
Mecanismo De Acción
Target of Action
Prop-2-ynylcyclopropane is a chemical compound with the molecular formula C6H8 It has been shown that prop-2-ynyl esters are useful protecting groups for carboxylic acids .
Mode of Action
It is known that prop-2-ynyl esters can be selectively deprotected in the presence of other esters on treatment with tetrathiomolybdate under mild conditions . This suggests that Prop-2-ynylcyclopropane may interact with its targets through a similar mechanism.
Biochemical Pathways
The use of prop-2-ynyl esters as protecting groups for carboxylic acids suggests that this compound may play a role in the synthesis or modification of molecules that contain carboxylic acid groups .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight of 8013 , may influence its pharmacokinetic behavior.
Result of Action
The use of prop-2-ynyl esters as protecting groups for carboxylic acids suggests that this compound may influence the structure and function of molecules that contain carboxylic acid groups .
Action Environment
It is known that the compound is a liquid at room temperature , which may influence its stability and efficacy under different environmental conditions.
Análisis Bioquímico
Biochemical Properties
Prop-2-ynylcyclopropane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction between prop-2-ynylcyclopropane and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
Prop-2-ynylcyclopropane affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, prop-2-ynylcyclopropane can modulate the expression of genes involved in metabolic pathways, thereby altering the cell’s metabolic state . Additionally, it can impact cell signaling by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of action of prop-2-ynylcyclopropane involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, prop-2-ynylcyclopropane has been found to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This binding can result in changes in the enzyme’s conformation, affecting its ability to catalyze reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prop-2-ynylcyclopropane can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that prop-2-ynylcyclopropane is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to prop-2-ynylcyclopropane can lead to cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of prop-2-ynylcyclopropane vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of prop-2-ynylcyclopropane have been associated with liver toxicity in animal studies . It is important to determine the threshold doses to avoid adverse effects and ensure safe usage.
Metabolic Pathways
Prop-2-ynylcyclopropane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites in the body. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, prop-2-ynylcyclopropane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effects.
Subcellular Localization
The subcellular localization of prop-2-ynylcyclopropane is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
Número CAS |
58405-37-1 |
|---|---|
Fórmula molecular |
C6H8 |
Peso molecular |
80.13 g/mol |
Nombre IUPAC |
prop-1-ynylcyclopropane |
InChI |
InChI=1S/C6H8/c1-2-3-6-4-5-6/h6H,4-5H2,1H3 |
Clave InChI |
LIWWTIQFDBDUHK-UHFFFAOYSA-N |
SMILES |
C#CCC1CC1 |
SMILES canónico |
CC#CC1CC1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


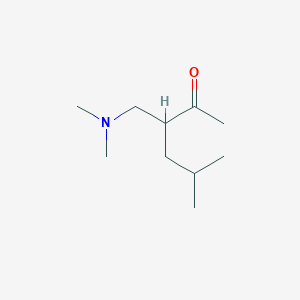
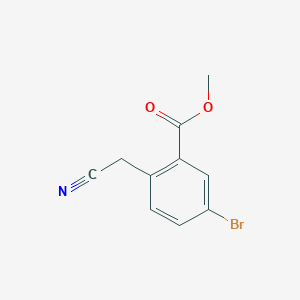
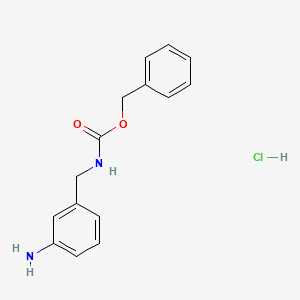
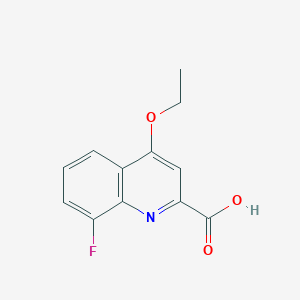
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)
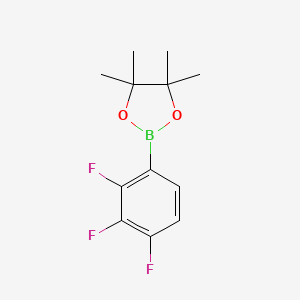
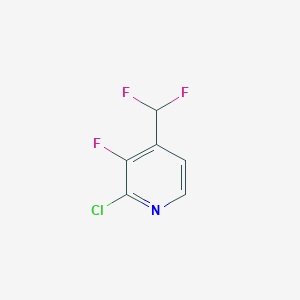
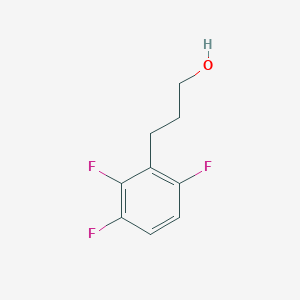
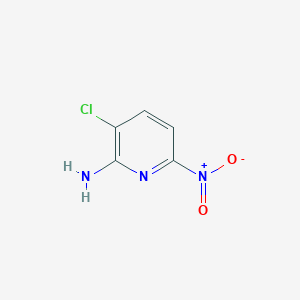
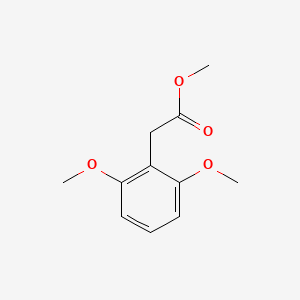
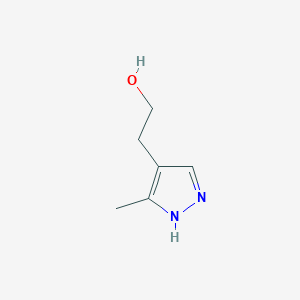
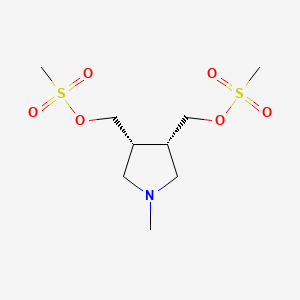
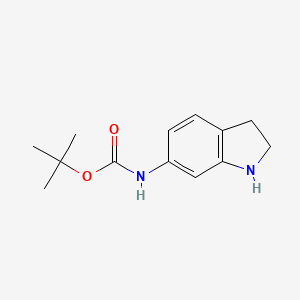
![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)
